molecular formula C14H19FN2O B6890280 N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide

N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide

Cat. No.: B6890280
M. Wt: 250.31 g/mol
InChI Key: AJDCFCCIPGETMZ-UHFFFAOYSA-N
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Description

N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a cyclopentane ring with a carbohydrazide functional group

Properties

IUPAC Name

N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-14(2)9-3-4-12(14)13(18)17-16-11-7-5-10(15)6-8-11/h5-8,12,16H,3-4,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDCFCCIPGETMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)NNC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide typically involves the following steps:

  • Fluorination: The starting material, 4-fluorophenylhydrazine, is reacted with 2,2-dimethylcyclopentanone in the presence of a suitable catalyst, such as sulfuric acid, to form the hydrazone intermediate.

  • Cyclization: The hydrazone intermediate undergoes cyclization under acidic conditions to form the cyclopentane ring.

  • Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions can occur at the fluorophenyl group or the cyclopentane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Amines or other reduced forms.

  • Substitution Products: Derivatives with different substituents on the fluorophenyl group or cyclopentane ring.

Scientific Research Applications

N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes or receptors. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

N'-(4-fluorophenyl)-2,2-dimethylcyclopentane-1-carbohydrazide can be compared with other similar compounds, such as:

  • N-(4-fluorophenyl)cyclopentanecarboxamide: Similar structure but lacks the carbohydrazide group.

  • N-(4-fluorophenyl)benzamide: Similar fluorophenyl group but different core structure.

Uniqueness: The presence of the carbohydrazide group in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound are likely to expand its utility and impact.

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